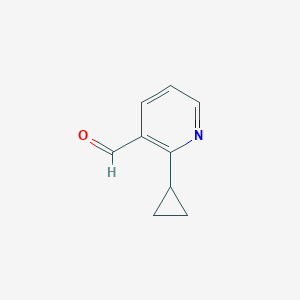
2,3-Dimethyl-4,4-bis(3-methoxy-4-hydroxyphenyl)-1-butanol
Übersicht
Beschreibung
2,3-Dimethyl-4,4-bis(3-methoxy-4-hydroxyphenyl)-1-butanol, also known as DMHF, is a synthetic compound that has been widely studied for its potential therapeutic applications. DMHF belongs to the family of butanol compounds and is structurally similar to the natural compound resveratrol.
Wirkmechanismus
2,3-Dimethyl-4,4-bis(3-methoxy-4-hydroxyphenyl)-1-butanol exerts its therapeutic effects through multiple mechanisms, including the activation of the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. 2,3-Dimethyl-4,4-bis(3-methoxy-4-hydroxyphenyl)-1-butanol also inhibits the activity of pro-inflammatory enzymes, such as cyclooxygenase and lipoxygenase, and reduces the levels of reactive oxygen species and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2,3-Dimethyl-4,4-bis(3-methoxy-4-hydroxyphenyl)-1-butanol has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and apoptosis. 2,3-Dimethyl-4,4-bis(3-methoxy-4-hydroxyphenyl)-1-butanol also improves mitochondrial function and enhances glucose metabolism. Moreover, 2,3-Dimethyl-4,4-bis(3-methoxy-4-hydroxyphenyl)-1-butanol has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dimethyl-4,4-bis(3-methoxy-4-hydroxyphenyl)-1-butanol has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, 2,3-Dimethyl-4,4-bis(3-methoxy-4-hydroxyphenyl)-1-butanol has some limitations, including its relatively low bioavailability and the need for further studies to determine its toxicity and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for 2,3-Dimethyl-4,4-bis(3-methoxy-4-hydroxyphenyl)-1-butanol research, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its therapeutic potential in various diseases. Moreover, the combination of 2,3-Dimethyl-4,4-bis(3-methoxy-4-hydroxyphenyl)-1-butanol with other compounds or therapies may enhance its therapeutic effects and reduce its limitations.
Synthesemethoden
2,3-Dimethyl-4,4-bis(3-methoxy-4-hydroxyphenyl)-1-butanol can be synthesized through a multi-step process that involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2,3-dimethyl-1,3-butadiene in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain 2,3-Dimethyl-4,4-bis(3-methoxy-4-hydroxyphenyl)-1-butanol in high purity.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-4,4-bis(3-methoxy-4-hydroxyphenyl)-1-butanol has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular diseases. 2,3-Dimethyl-4,4-bis(3-methoxy-4-hydroxyphenyl)-1-butanol has been shown to have potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
4-[4-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-12(11-21)13(2)20(14-5-7-16(22)18(9-14)24-3)15-6-8-17(23)19(10-15)25-4/h5-10,12-13,20-23H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFKMONTRIVXBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)C(C1=CC(=C(C=C1)O)OC)C2=CC(=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601135414 | |
| Record name | Benzenebutanol, 4-hydroxy-δ-(4-hydroxy-3-methoxyphenyl)-3-methoxy-β,γ-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601135414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Di(4-hydroxy-3-methoxyphenly)-2,3-dimethylbutanol | |
CAS RN |
913643-31-9 | |
| Record name | Benzenebutanol, 4-hydroxy-δ-(4-hydroxy-3-methoxyphenyl)-3-methoxy-β,γ-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913643-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenebutanol, 4-hydroxy-δ-(4-hydroxy-3-methoxyphenyl)-3-methoxy-β,γ-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601135414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



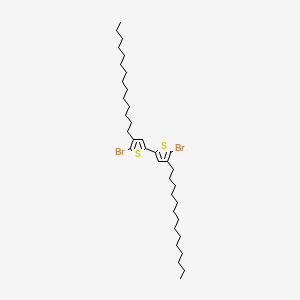
![[5-(Azepan-1-ylmethyl)furan-2-yl]methanamine](/img/structure/B6596386.png)
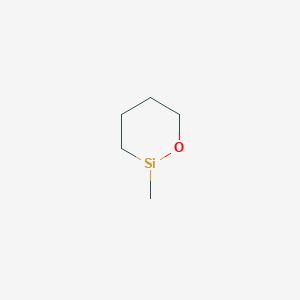

![1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene](/img/structure/B6596415.png)
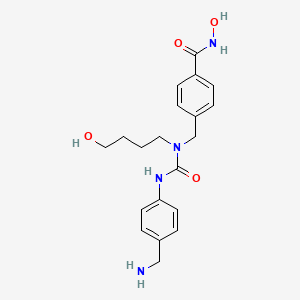
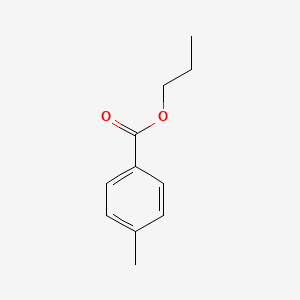
![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one](/img/structure/B6596427.png)



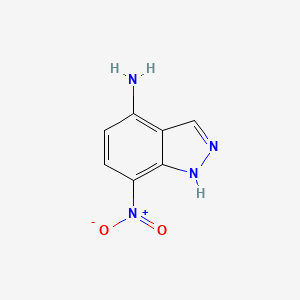
![4-[(2-Acetylphenyl)carbamoyl]butanoic acid](/img/structure/B6596483.png)
